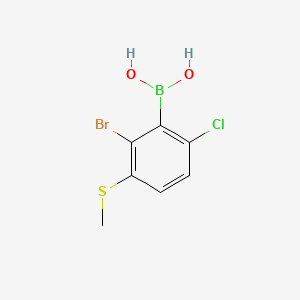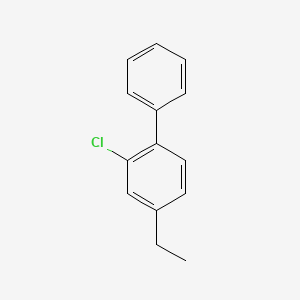
2-Chloro-4-ethyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-ethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H13Cl. It is characterized by the presence of a chlorine atom and an ethyl group attached to a biphenyl structure. This compound is a white to light yellow solid at room temperature and is soluble in common organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Chloro-4-ethyl-1,1’-biphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid under mild conditions . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Toluene or ethanol
Temperature: 80-100°C
Industrial Production Methods
In industrial settings, the production of 2-Chloro-4-ethyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-ethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The biphenyl structure can be reduced to form cyclohexyl derivatives under hydrogenation conditions.
Common Reagents and Conditions
Substitution: Sodium amide in liquid ammonia for amination reactions.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products
Substitution: Formation of 2-amino-4-ethyl-1,1’-biphenyl.
Oxidation: Formation of 2-chloro-4-ethylbenzoic acid.
Reduction: Formation of 2-chloro-4-ethylcyclohexane.
Aplicaciones Científicas De Investigación
2-Chloro-4-ethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Chloro-4-ethyl-1,1’-biphenyl exerts its effects involves its interaction with specific molecular targets. The chlorine and ethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect pathways related to oxidative stress, enzyme inhibition, and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1,1’-biphenyl: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain chemical environments.
4-Ethyl-1,1’-biphenyl: Lacks the chlorine atom, which may reduce its ability to participate in substitution reactions.
Uniqueness
2-Chloro-4-ethyl-1,1’-biphenyl is unique due to the presence of both chlorine and ethyl groups, which confer distinct chemical properties.
Propiedades
Fórmula molecular |
C14H13Cl |
|---|---|
Peso molecular |
216.70 g/mol |
Nombre IUPAC |
2-chloro-4-ethyl-1-phenylbenzene |
InChI |
InChI=1S/C14H13Cl/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
Clave InChI |
HCXLRQURMLCYFH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


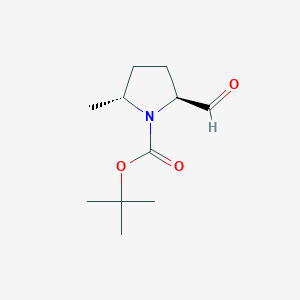
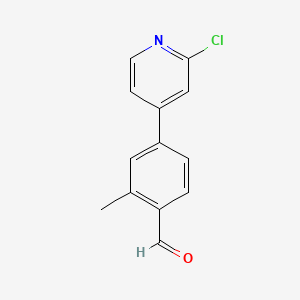
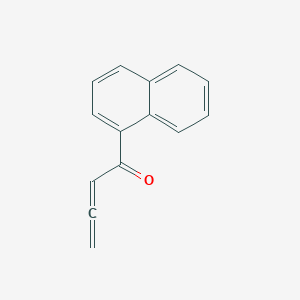
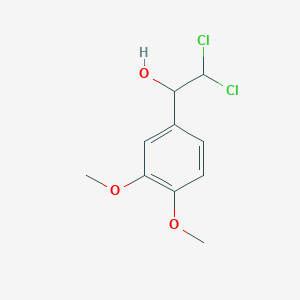
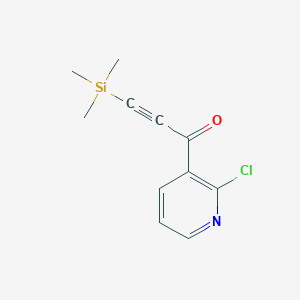
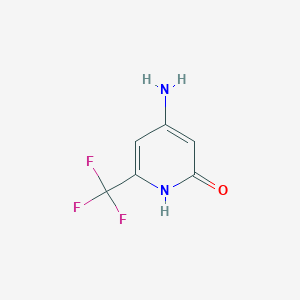
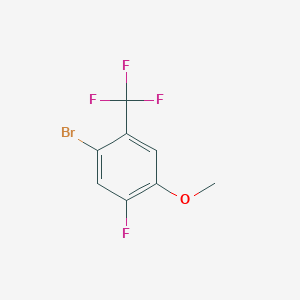
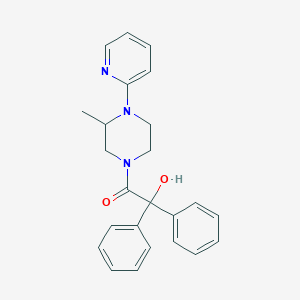
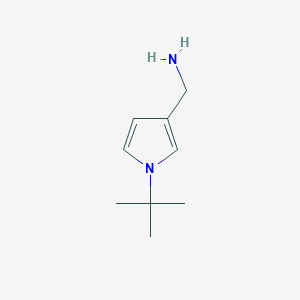
![Potassium (7,7-difluoro-3-oxabicyclo[4.1.0]heptan-6-yl)trifluoroborate](/img/structure/B14023706.png)
![(R)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14023727.png)
